molecular formula C7H5N3O3 B1436757 6-Nitro-1H-indazol-4-ol CAS No. 885518-81-0

6-Nitro-1H-indazol-4-ol

Cat. No. B1436757
M. Wt: 179.13 g/mol
InChI Key: FWVZVYOJGUIMCP-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazol-4-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of 6-Nitro-1H-indazol-4-ol, has been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Nitro-1H-indazol-4-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H5N3O3/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) .


Chemical Reactions Analysis

The reaction mechanisms for the synthesis of indazoles have been studied. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Physical And Chemical Properties Analysis

6-Nitro-1H-indazol-4-ol is a solid at room temperature . It has a molecular weight of 179.13 .

Scientific Research Applications

  • Pharmaceutical Research

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
    • They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
    • For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .
  • Antibacterial, Antifungal, and Antitubercular Activities

    • 4-Amino-1H-indazol-6-ol hydrochloride derivatives have shown applications in antibacterial, antifungal, and antitubercular activities.
    • A study synthesized derivatives of 6-nitro-1H-indazole and evaluated them for various biological activities, yielding acceptable results.
  • Anticancer Activities

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Synthetic Approaches

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
    • The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Anti-Inflammatory Agents

    • Indazoles have been used as anti-inflammatory agents .
    • A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .
    • 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
  • 5-HT2 Receptor Agonist

    • A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonist .
    • 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a peripherally acting potent 5-HT2 receptor agonist with a high selectivity for 5-HT2 receptors relative to other serotonergic receptors .
  • Treatment of Parkinson’s Disease

    • A structurally novel, highly potent drug-like compound known as cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) has been developed as a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the treatment of Parkinson’s disease .
  • Antihypertensive Agents

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .
    • Several recently marketed drugs contain an indazole structural motif .
  • Antidepressant Agents

    • Indazole derivatives also have applications as antidepressant agents .
    • The structural diversity of indazole nuclei has aroused great interest due to its wide variety of biological properties .
  • Hypoglycemic Agents

    • Indazole derivatives have been used as hypoglycemic agents .
    • The observed biological activities of the indazole moiety suggest that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
  • Antiprotozoal Agents

    • Indazole derivatives have shown potential as antiprotozoal agents .
    • The wide range of pharmacological activities of indazole derivatives makes them significant pharmacological agents .
  • Other Biological Activities

    • 4-Amino-1H-indazol-6-ol hydrochloride derivatives have shown applications in antibacterial, antifungal, and antitubercular activities.
    • A study synthesized derivatives of 6-nitro-1H-indazole and evaluated them for various biological activities, yielding acceptable results.

Safety And Hazards

6-Nitro-1H-indazol-4-ol is considered hazardous. It causes skin irritation and serious eye irritation. It may cause genetic defects and cancer. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-containing compounds, including 6-Nitro-1H-indazol-4-ol, have potential for further development as anticancer agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

properties

IUPAC Name

6-nitro-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVZVYOJGUIMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646155
Record name 6-Nitro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-indazol-4-ol

CAS RN

885518-81-0
Record name 6-Nitro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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